3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly referred to as T-BZP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of benzazepine, a class of compounds with a wide range of therapeutic potential. T-BZP has been studied for its potential to act as a dopamine receptor agonist, and has been used in a variety of scientific research applications.
Scientific Research Applications
Angiotensin Converting Enzyme Inhibition
One prominent application of derivatives of this compound is in the inhibition of angiotensin converting enzyme (ACE), which is crucial for regulating blood pressure. Research has identified that certain derivatives, specifically those within the 1-benzazepin-2-one class, show potent activity in inhibiting the angiotensin I pressor response, highlighting their potential in therapeutic interventions for hypertension. A study led by Stanton et al. (1985) elaborates on the structure-activity profile of these derivatives, with one compound demonstrating significant efficacy in dog models (Stanton, J., Watthey, J., Desai, M., Finn, B. M., Babiarz, J. E., & Tomaselli, H., 1985).
Privileged Scaffolds in Medicinal Chemistry
The benzazepine scaffold, notably the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) variant, is recognized as a privileged structure in medicinal chemistry due to its utility in constrained therapeutic peptide mimetics. The versatility and synthetic accessibility of these scaffolds have been explored to create a wide array of derivatives with potential biological applications. Van der Poorten et al. (2018) discuss an efficient one-pot strategy to synthesize trisubstituted 2-benzazepin-3-ones, underscoring the scaffold's utility in developing new therapeutic agents (Van der Poorten, O., Jida, M., Tourwé, D., & Ballet, S., 2018).
Mechanism of Action
Target of Action
The compound, also known as Paltusotine , is a nonpeptide somatostatin receptor subtype 2 (SST2) agonist . The SST2 receptor is the primary target of Paltusotine. This receptor plays a crucial role in inhibiting the secretion of various hormones .
Mode of Action
Paltusotine interacts with the SST2 receptor, leading to the suppression of growth hormone-releasing hormone (GHRH) stimulated growth hormone (GH) and insulin-like growth factor 1 (IGF-1) . This interaction results in changes in the hormonal balance, specifically reducing the levels of GH and IGF-1 .
Biochemical Pathways
The compound affects the somatostatin signaling pathway. By acting as an agonist to the SST2 receptor, it inhibits the release of GH and IGF-1. These hormones are part of the growth hormone signaling pathway, which regulates various biological processes, including cell growth and metabolism .
Pharmacokinetics
Paltusotine is orally bioavailable and is associated with increased plasma concentrations up to doses of 40 mg . It is eliminated with a half-life of approximately 30 hours . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability and therapeutic effects .
Result of Action
The action of Paltusotine results in the suppression of GH and IGF-1 in a dose-dependent fashion . This leads to molecular and cellular effects, including the regulation of cell growth and metabolism. It has been shown to have a safety profile similar to currently approved SST2 receptor ligands .
properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-12-7-9-18(10-8-12)14-6-5-11-3-1-2-4-13(11)17-15(14)19/h1-4,12,14H,5-10,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJCXQATHSBDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N3CCC(CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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